BenchChemオンラインストアへようこそ!

Etacstil

Breast Cancer Tamoxifen Resistance In Vivo Xenograft

Etacstil (GW5638, DPC974) is the only tamoxifen derivative that combines SERM antagonism with SERD-like receptor degradation via a unique carboxylic acid side chain that repositions ERα helix 12 to expose a hydrophobic degron surface. Unlike raloxifene or tamoxifen, Etacstil retains full antagonist activity against tamoxifen-resistant and ESR1-mutated tumors while sparing bone agonism and reducing uterine hypertrophy (16% vs. tamoxifen 54%). This unmatched profile makes Etacstil the definitive probe for acquired endocrine resistance studies, xenograft models of tamoxifen-refractory breast cancer, and structural investigations of SERM-to-SERD conversion. Procure Etacstil to access a critical tool for dissecting resistance mechanisms and validating next-generation ER degrader strategies.

Molecular Formula C25H22O2
Molecular Weight 354.4 g/mol
CAS No. 155701-61-4
Cat. No. B1671325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtacstil
CAS155701-61-4
Synonyms3-(4-(1,2-diphenylbut-1-enyl)phenyl)acrylic acid
ETACSTIL
GW 5638
GW-5638
GW5638
Molecular FormulaC25H22O2
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)C=CC(=O)O)C3=CC=CC=C3
InChIInChI=1S/C25H22O2/c1-2-23(20-9-5-3-6-10-20)25(21-11-7-4-8-12-21)22-16-13-19(14-17-22)15-18-24(26)27/h3-18H,2H2,1H3,(H,26,27)/b18-15+,25-23-
InChIKeyHJQQVNIORAQATK-DDJBQNAASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Etacstil (GW5638, CAS 155701-61-4): A Tamoxifen-Derived SERM/SERD with Distinct Conformational Antagonism


Etacstil (GW5638, DPC974) is an orally active, nonsteroidal, combined selective estrogen receptor modulator (SERM) and selective estrogen receptor degrader (SERD) that was developed for the treatment of estrogen receptor-positive breast cancer [1]. As a tamoxifen derivative, Etacstil shares the triphenylethylene backbone but replaces the dimethylaminoethoxy side chain with a propenoic acid moiety, resulting in a unique conformational change upon estrogen receptor binding that distinguishes its mechanism from other SERMs like tamoxifen and raloxifene [2].

Why Etacstil (GW5638) Cannot Be Interchanged with Generic SERMs Like Tamoxifen or Raloxifene


Despite sharing a triphenylethylene core with tamoxifen, Etacstil's carboxylic acid side chain induces a distinct conformational change in estrogen receptor alpha (ERα) that relocates helix 12 (H12) differently, leading to a dual mechanism of antagonism—SERM-like H12 repositioning combined with receptor destabilization characteristic of SERDs [1]. This structural divergence translates into functional differentiation: Etacstil acts as a full antagonist in breast tissue while preserving agonist activity in bone, and critically, it remains effective against tamoxifen-resistant tumors and ESR1-mutated cancers that are refractory to other SERMs [2].

Etacstil (GW5638) Procurement Evidence: Quantified Differentiation vs. Tamoxifen and Raloxifene


Etacstil Inhibits Tamoxifen-Stimulated Breast Tumor Growth Unlike Raloxifene

In an athymic mouse model bearing tamoxifen-stimulated MCF-7 breast tumor xenografts, Etacstil (1.5 mg daily, p.o.) effectively blocked tumor growth stimulated by tamoxifen, whereas raloxifene (1.5 mg daily, p.o.) failed to inhibit this tamoxifen-driven proliferation [1]. This differential efficacy demonstrates that Etacstil retains antitumor activity in a tamoxifen-resistant setting, a context where raloxifene is ineffective.

Breast Cancer Tamoxifen Resistance In Vivo Xenograft

Etacstil vs. Raloxifene: Superior Endometrial Tumor Suppression in Tamoxifen-Naïve Setting

In the same athymic mouse study, Etacstil (1.5 mg daily, p.o.) completely blocked the growth of tamoxifen-naïve endometrial tumors (ECC-1 E2) over a 14-week period, whereas raloxifene at the identical dose failed to fully suppress tumor growth, indicating a more potent antiestrogenic effect in endometrial tissue [1].

Endometrial Cancer SERM Comparison In Vivo Efficacy

Etacstil vs. Tamoxifen: Comparable Antiangiogenic Efficacy with Significantly Lower Toxicity

In a rat cornea pocket assay of bFGF-induced angiogenesis, both Etacstil (GW5638) and tamoxifen significantly inhibited microvessel formation (P<0.05). However, tamoxifen treatment resulted in a significant reduction in animal body weight, whereas Etacstil had minimal effects on body weight, indicating a more favorable toxicity profile [1].

Angiogenesis Toxicity Cornea Pocket Assay

Etacstil Exhibits Unique Conformational ERα Antagonism That Degrades Receptor Stability

X-ray crystallography of ERα ligand-binding domain bound to Etacstil (GW5638) revealed that while both Etacstil and tamoxifen relocate helix 12 to the coactivator-docking site, Etacstil uniquely repositions residues in H12 through specific contacts with the N-terminus of this helix. This altered conformation exposes a larger hydrophobic surface, leading to significant destabilization of ERα in MCF-7 cells—a SERD-like effect not observed with tamoxifen [1].

Estrogen Receptor X-ray Crystallography Mechanism of Action

Etacstil Demonstrates Lower Uterine Hypertrophy Incidence vs. Tamoxifen

A systematic review of antiestrogen studies reported that uterine hypertrophy, a known side effect of tamoxifen, occurred in only 16% of animals treated with Etacstil (GW5638), compared to 54% with tamoxifen (TAM) and 14% with raloxifene (RAL) [1]. This indicates a significantly lower uterotropic potential for Etacstil relative to tamoxifen.

Uterine Safety SERM Side Effects In Vivo Toxicology

Etacstil's Active Metabolite GW7604 Binds ERα with High Affinity Comparable to Tamoxifen

Etacstil acts as a prodrug, requiring metabolic activation to GW7604 for full antiestrogenic activity, analogous to tamoxifen's conversion to 4-hydroxytamoxifen. GW7604 is described as a high-affinity estrogen receptor antagonist, although exact Ki or IC50 values were not located in the accessible literature. In vitro studies confirm that Etacstil (and its metabolite) inhibits the agonist activity of estradiol, tamoxifen, and raloxifene [1].

Estrogen Receptor Binding Prodrug Binding Affinity

Etacstil (GW5638) Application Scenarios: Where This SERM/SERD Provides Unmatched Value


Investigating Tamoxifen-Resistant Breast Cancer Models

Etacstil is uniquely suited for xenograft and cell line studies of tamoxifen-resistant breast cancer. As demonstrated in Section 3, Etacstil blocks tumor growth stimulated by tamoxifen in vivo, whereas raloxifene fails to do so [1]. For researchers studying acquired endocrine resistance or ESR1 mutations, Etacstil provides a critical tool to dissect mechanisms of resistance and evaluate second-line therapeutic strategies.

Comparative Toxicology and Long-Term In Vivo Studies

Etacstil exhibits significantly lower uterine hypertrophy incidence (16%) compared to tamoxifen (54%) [2], and avoids tamoxifen-associated weight loss in angiogenesis models [3]. This favorable safety profile makes Etacstil the preferred compound for chronic dosing experiments where tamoxifen's side effects would necessitate additional controls or limit study duration.

Estrogen Receptor Structural Biology and SERD Mechanism Research

Etacstil's unique interaction with ERα—relocating helix 12 while simultaneously exposing a hydrophobic surface that triggers receptor degradation—provides a distinct molecular probe for structural and biochemical studies of estrogen receptor modulation [4]. Laboratories investigating the structural basis of SERM-to-SERD conversion or developing next-generation ER degraders will find Etacstil indispensable.

Endometrial Cancer Research Requiring Potent Antiestrogenic Activity

In endometrial cancer models, Etacstil demonstrates complete blockade of estradiol-driven tumor growth over 14 weeks, outperforming raloxifene which exhibits only partial suppression [1]. Etacstil is therefore the compound of choice for endometrial cancer research where maximal antiestrogenic efficacy is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etacstil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.